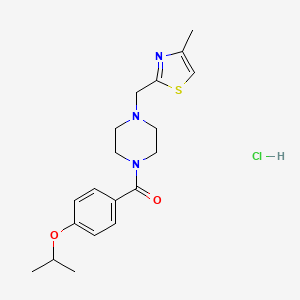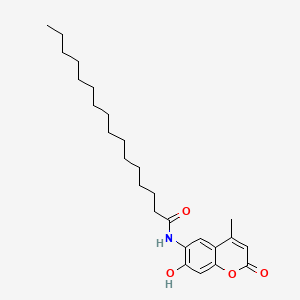
6-Hexadecanoylamido-4-methylumbelliferone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Hexadecanoylamido-4-methylumbelliferone is an amido-substituted coumarin used for proteomics research .
Molecular Structure Analysis
The molecular formula of 6-Hexadecanoylamido-4-methylumbelliferone is C26H39NO4 . Its molecular weight is 429.6 .Physical And Chemical Properties Analysis
6-Hexadecanoylamido-4-methylumbelliferone appears as an off-white powder . It should be stored at temperatures between 0 and 8°C .Aplicaciones Científicas De Investigación
Antimicrobial and Anticoagulant Properties
6-Hexadecanoylamido-4-methylumbelliferone shows promise in antimicrobial and anticoagulant applications. A study involving diverse triazoles, isoxazoles, isoxazolines, and aziridines linked to 4-methylumbelliferone revealed that some analogs displayed significant antifungal properties, highlighting the potential of 4-methylumbelliferone derivatives in antimicrobial and anticoagulant research (Zayane et al., 2016).
Diagnostic Assays for Lysosomal Storage Diseases
The compound has been utilized in diagnostic assays, particularly for lysosomal storage diseases. Its derivatives, when used in dried blood spots for enzyme activities measurement, show improved signal output, which is significant for clinical diagnostics (Oemardien et al., 2011).
Antiangiogenic Effects
In cancer research, 4-methylumbelliferone, including its derivatives, has shown antiangiogenic properties. It affects key steps of angiogenesis such as endothelial cell proliferation, adhesion, tube formation, and matrix remodeling, which are crucial in the development of cancer therapies (García-Vilas et al., 2013).
Fluorescent pH Indicator
4-Methylumbelliferone serves as a valuable acid-base fluorescent indicator, beneficial in various biochemical and clinical assays. Its properties, like the high quantum yield and blue shift in acid, make it useful for pH measurement (Chen, 1968).
Monitoring Acid Phosphatase Activity
The compound has been employed in synthesizing substrates for analyzing acid phosphatase activity, proving more effective than traditional substrates. This application is particularly significant in biochemical studies and potential clinical diagnostics (Yang et al., 2008).
Anticancer Properties
Research on 4-methylumbelliferone derivatives has demonstrated significant anticancer activities. Its ability to inhibit hyaluronic acid synthesis and impact various cancer-related pathways makes it a potential candidate for cancer therapy (Lokeshwar et al., 2010).
Multiple Bioactive Targets
Recent studies show that 4-methylumbelliferone has a broad spectrum of effects, influencing various biological pathways and targets. This includes enzymes and transcription factors regulating lipid and carbohydrate metabolism, suggesting its role in managing metabolic disorders (Tsitrina et al., 2023).
Detection of Enzymes in Microorganisms
4-Methylumbelliferone-based substrates are widely used for detecting enzymes in microorganisms like Escherichia coli and Enterococci. This is particularly useful in water testing and environmental monitoring (Perry et al., 2006).
Fluorometric Assays
The compound is used in fluorometric assays for studying enzyme activities in microorganisms. Its ability to release fluorescent compounds upon enzymatic action makes it suitable for various biochemical analyses (Grange, 1978).
Antioxidant Activities
Derivatives of 4-methylumbelliferone have been synthesized and studied for their antioxidant activities. These studies are crucial in understanding the potential therapeutic applications of these compounds in diseases caused by oxidative stress (Al-Majedy et al., 2016).
Direcciones Futuras
Propiedades
IUPAC Name |
N-(7-hydroxy-4-methyl-2-oxochromen-6-yl)hexadecanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H39NO4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-25(29)27-22-18-21-20(2)17-26(30)31-24(21)19-23(22)28/h17-19,28H,3-16H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRYZAPGXJAWDCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC1=C(C=C2C(=C1)C(=CC(=O)O2)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H39NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3S,4R)-3-Amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-(1-tert-butyl-1,2,4-triazol-3-yl)methanone;hydrochloride](/img/structure/B2649077.png)
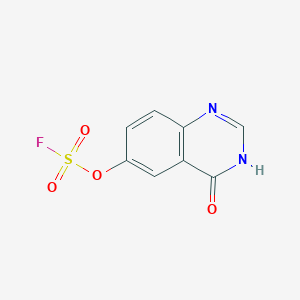
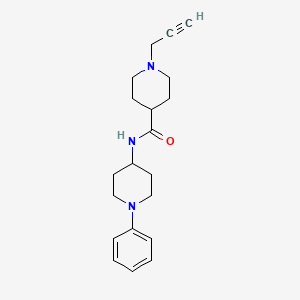
![N-(2,3-dimethylphenyl)-1-pyridin-3-yl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2649084.png)

![N-[(7-Cyclopropyl-1,3-benzodioxol-5-yl)methyl]-N-(oxolan-3-yl)prop-2-enamide](/img/structure/B2649086.png)
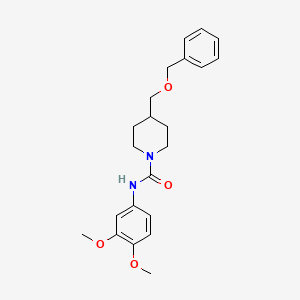
![2-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2649089.png)
![N-(octahydrobenzo[b][1,4]dioxin-6-yl)-3-(pyridin-2-yloxy)benzamide](/img/structure/B2649090.png)

![1-((3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2649092.png)
![N-(4-methylbenzyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2649093.png)

